![molecular formula C21H16N4O3S2 B4014159 2-(1,3-benzothiazol-2-ylthio)-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4014159.png)
2-(1,3-benzothiazol-2-ylthio)-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide
Description
Research into benzothiazole and quinazolinone derivatives, including compounds like 2-(1,3-benzothiazol-2-ylthio)-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide, focuses on their potential in treating various diseases due to their promising biological activities. These compounds are explored for their anticancer, antimicrobial, and other pharmacological properties (Antypenko et al., 2016).
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions including alkylation, acetylation, and cyclization processes. The structural confirmation of synthesized compounds is achieved through techniques such as FT-IR, LC–MS, 1H NMR, and elemental analysis (Antypenko et al., 2016).
Molecular Structure Analysis
Detailed molecular structure analysis is essential for understanding the activity and specificity of these compounds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry provide insights into the molecular configuration, electronic structure, and potential interaction sites with biological targets.
Chemical Reactions and Properties
Benzothiazole and quinazolinone derivatives undergo various chemical reactions, including hydrolysis and photolysis, which can influence their biological activity and stability. The presence of substituents on the benzothiazole and quinazolinone cores significantly affects their reactivity and interaction with biological molecules (Wang et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under different conditions are crucial for the development of pharmaceutical formulations. These properties are influenced by the molecular structure and functional groups present in the compounds.
Chemical Properties Analysis
The chemical properties, including acidity (pKa) and basicity, reactivity towards other chemicals, and photostability, are determined through experimental studies. These properties are vital for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c26-16-9-12(17-5-3-7-28-17)8-15-13(16)10-22-20(23-15)25-19(27)11-29-21-24-14-4-1-2-6-18(14)30-21/h1-7,10,12H,8-9,11H2,(H,22,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKARQIXOVXZZAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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